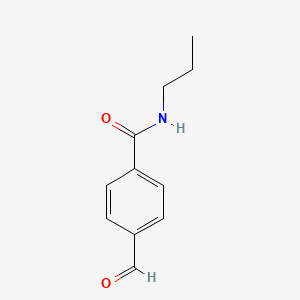

p-formyl-N-propylbenzamide

Description

p-Formyl-N-propylbenzamide (C₁₁H₁₃NO₂) is a benzamide derivative characterized by a formyl group at the para position of the benzene ring and an N-propyl substituent on the amide nitrogen. Its synthesis involves reacting 4-carboxybenzaldehyde with N-propylamine using N,N'-carbonyldiimidazole as a coupling agent in tetrahydrofuran, followed by purification via partition chromatography . The compound exhibits a melting point of 71–74°C and serves as a precursor for pharmacologically active amidinohydrazone derivatives. For instance, its reaction with benzylaminoguanidine dihydrochloride yields a white crystalline amidinohydrazone hydrochloride derivative (m.p. 233–235°C), which has been investigated for antihypertensive activity .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-formyl-N-propylbenzamide |

InChI |

InChI=1S/C11H13NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h3-6,8H,2,7H2,1H3,(H,12,14) |

InChI Key |

GKUAWBDCJIZWHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Formyl-N-propylbenzamide belongs to a broader class of p-formyl-N-substituted benzamides. These analogs differ in the substituents on the amide nitrogen, which influence their physicochemical properties and biological activity. Below is a comparative analysis based on structural features and available

Substituent Effects on Physical Properties

- N-Alkyl vs. N,N-Dialkyl Groups : The N-propyl group in this compound introduces moderate hydrophobicity, whereas analogs like p-formyl-N,N-dimethylbenzamide or p-formyl-N,N-dipropylbenzamide feature branched or bulkier substituents. Such variations can alter solubility, crystallinity, and melting points. However, only the N-propyl variant’s melting point (71–74°C) is explicitly reported in the literature .

Amidinohydrazone Derivatives

The amidinohydrazone hydrochloride derivatives of these benzamides are key to their pharmacological activity. While this compound’s derivative has a melting point of 233–235°C, data for analogs like p-formyl-N,N-dimethylbenzamide benzylamidinohydrazone hydrochloride remain unreported in the available literature . Structural differences in the parent benzamides likely modulate the derivatives’ stability, bioavailability, and target interaction.

Research Implications and Gaps

- Synthetic Flexibility : The modular synthesis of p-formyl-N-substituted benzamides allows systematic exploration of substituent effects. For example, replacing N-propyl with cyclic amines could optimize pharmacokinetic profiles.

- Data Limitations : Melting points and activity data for most analogs are absent in the cited literature, underscoring the need for further characterization.

- Pharmacological Potential: While all derivatives are antihypertensive candidates, structure-activity relationships (SAR) remain speculative without comparative efficacy studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.